(4-Methoxybenzyl)(methyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is an organic compound with the molecular formula C9H12ClNO3S It is a sulfamoyl chloride derivative, characterized by the presence of a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)(methyl)sulfamoyl chloride typically involves the reaction of (4-methoxybenzyl)methylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(4-Methoxybenzyl)methylamine+Chlorosulfonic acid→(4-Methoxybenzyl)(methyl)sulfamoyl chloride+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzyl)(methyl)sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (4-methoxybenzyl)methylamine and sulfur dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfamide, while hydrolysis would produce (4-methoxybenzyl)methylamine.
Scientific Research Applications
(4-Methoxybenzyl)(methyl)sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)(methyl)sulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxybenzyl)sulfonyl chloride
- (4-Methoxybenzyl)(methyl)sulfamide
- (4-Methoxybenzyl)(methyl)sulfamate
Uniqueness
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is unique due to the presence of both a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety. This structural feature imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Biological Activity
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is an organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. It is a sulfamoyl chloride derivative characterized by a methoxybenzyl group and a methyl group, which contribute to its unique reactivity and biological activity. This article explores its biological activity, including mechanisms of action, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C9H12ClNO3S
- Molecular Weight : 249.72 g/mol
- IUPAC Name : N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride
- Canonical SMILES : CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl
The biological activity of this compound primarily involves its ability to interact with nucleophiles, leading to the formation of various derivatives. This compound can act as an enzyme inhibitor, where it may covalently bind to the active site of enzymes, thereby inhibiting their function. For instance, it has been shown to inhibit stearoyl-CoA desaturase (SCD), an enzyme critical in fatty acid metabolism, which can lead to selective toxicity in certain cancer cells due to differential expression of metabolic enzymes such as cytochrome P450 isoform CYP4F11 .
Biological Activity Summary
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits SCD, affecting fatty acid metabolism and inducing cell death in sensitive cells. |
Nucleophilic Substitution | Reacts with amines or alcohols to form sulfamides or sulfamates. |
Hydrolysis | Hydrolyzes in the presence of water to yield (4-methoxybenzyl)methylamine and sulfur dioxide. |
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that compounds similar to this compound can covalently bind to SCD through a mechanism involving O-demethylation by CYP enzymes. This activation leads to increased selectivity for tumor cells over normal cells .
- Toxicity Assessments : Studies have demonstrated that while this compound exhibits potent inhibitory effects on target enzymes, it also presents a risk of cytotoxicity in non-target cells due to its reactive nature. The selective toxicity is attributed to the overexpression of CYP4F11 in sensitive cell lines .
- Structural Activity Relationship (SAR) : An analysis of sulfamoylated derivatives has highlighted the importance of the methoxy group in modulating biological activity, suggesting that variations in substituents can significantly alter the pharmacological profile of related compounds .
Applications in Scientific Research
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its role as an enzyme inhibitor makes it a valuable tool for studying metabolic pathways and developing new therapeutic agents targeting metabolic diseases and cancers.
Properties
Molecular Formula |
C9H12ClNO3S |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
BSJMPTUQUMTXLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.